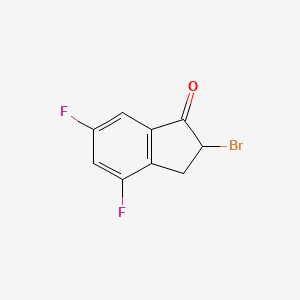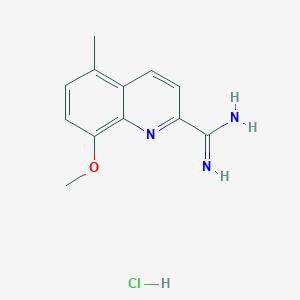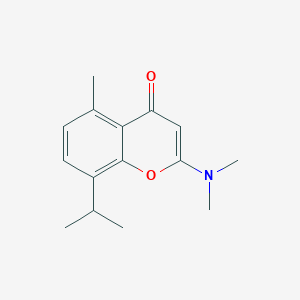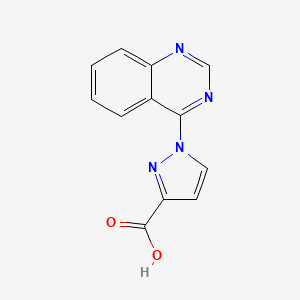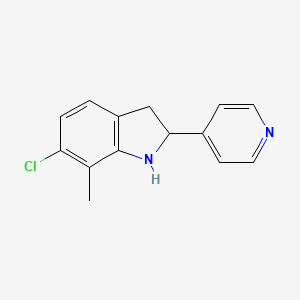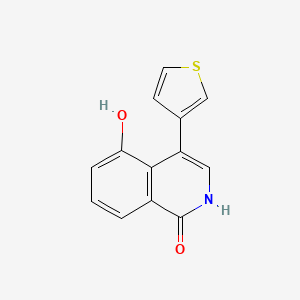
5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one is a heterocyclic compound that features both isoquinoline and thiophene moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Introduction of the Thiophene Moiety: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the isoquinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of 5-oxo-4-(thiophen-3-yl)isoquinolin-1(2H)-one.
Reduction: Formation of 5-Hydroxy-4-(thiophen-3-yl)isoquinoline.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Materials Science: Use in the synthesis of organic semiconductors or conductive polymers.
Biology
Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Drug Development: Potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential use in the formulation of new pharmaceuticals.
作用機序
The mechanism of action of 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
5-Hydroxyisoquinoline: Lacks the thiophene moiety.
4-(Thiophen-3-yl)isoquinoline: Lacks the hydroxyl group.
Isoquinolin-1(2H)-one: Lacks both the hydroxyl group and the thiophene moiety.
Uniqueness
5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one is unique due to the presence of both the hydroxyl group and the thiophene moiety, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
656234-37-6 |
|---|---|
分子式 |
C13H9NO2S |
分子量 |
243.28 g/mol |
IUPAC名 |
5-hydroxy-4-thiophen-3-yl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C13H9NO2S/c15-11-3-1-2-9-12(11)10(6-14-13(9)16)8-4-5-17-7-8/h1-7,15H,(H,14,16) |
InChIキー |
JXCHJOBUZZZWII-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




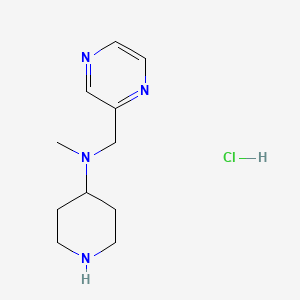
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-](/img/structure/B11867321.png)
![7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one](/img/structure/B11867327.png)
